2-Bromo-5-chloronicotinamide

Catalog No.
S845707
CAS No.
1806059-67-5
M.F
C6H4BrClN2O
M. Wt
235.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-chloronicotinamide

CAS Number

1806059-67-5

Product Name

2-Bromo-5-chloronicotinamide

IUPAC Name

2-bromo-5-chloropyridine-3-carboxamide

Molecular Formula

C6H4BrClN2O

Molecular Weight

235.46 g/mol

InChI

InChI=1S/C6H4BrClN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11)

InChI Key

IYZNZVXYPGPGRX-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(=O)N)Br)Cl

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)Br)Cl

2-Bromo-5-chloronicotinamide is a halogenated derivative of nicotinamide, characterized by the molecular formula C₆H₄BrClN₂O. This compound features a bromine atom at the second position and a chlorine atom at the fifth position of the pyridine ring. It has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural properties and potential applications in drug development and synthesis of complex organic molecules.

  • Substitution Reactions: The compound can undergo nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction Reactions: Under specific conditions, it can be oxidized or reduced, yielding different products that may have varied biological activities.
  • Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, facilitating the synthesis of more complex structures.

Common reagents utilized in these reactions include halogenating agents, oxidizing agents, and reducing agents. The outcomes depend significantly on the specific conditions applied during these reactions.

Research indicates that 2-Bromo-5-chloronicotinamide exhibits promising biological activities:

  • Antibacterial Properties: This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Antibiofilm Activity: Studies have indicated its ability to inhibit biofilm formation, which is crucial in preventing persistent infections caused by biofilm-forming bacteria.
  • Metabolic Role: As a nicotinamide derivative, it plays a role in essential biochemical pathways, including those related to cellular metabolism and inflammation.

The synthesis of 2-Bromo-5-chloronicotinamide typically involves halogenation processes. One common method includes:

  • Bromination and Chlorination of Nicotinamide Derivatives: This process uses bromine and chlorine reagents under controlled temperature and solvent conditions.
  • Reaction Conditions: The halogenation reactions are often performed in polar solvents at moderate temperatures to ensure high yields while minimizing side reactions.

2-Bromo-5-chloronicotinamide finds applications across several domains:

  • Pharmaceuticals: It serves as a building block for synthesizing new antibacterial agents and other therapeutic compounds.
  • Organic Synthesis: The compound is utilized in the development of more complex organic molecules, particularly in research settings focused on drug discovery.
  • Chemical Intermediates: Its reactivity allows it to act as an intermediate in various chemical syntheses, contributing to the production of diverse chemical entities.

Interaction studies involving 2-Bromo-5-chloronicotinamide have focused on its biochemical pathways and pharmacokinetics:

  • Mechanism of Action: It targets specific enzymes involved in metabolic pathways, which may contribute to its antibacterial properties.
  • Bioavailability: Research has investigated how structural features influence its absorption and efficacy as a therapeutic agent.

2-Bromo-5-chloronicotinamide can be compared with several similar compounds based on their structural and functional characteristics:

Compound NameStructural FeaturesUnique Properties
5-Bromo-2-chloronicotinamideBromine at position 5; chlorine at 2Different reactivity due to halogen positioning
2-Chloro-N-(2-chlorophenyl)nicotinamideChlorine at both positionsDistinct biological activities and synthetic routes
3-Bromo-4-chloropyridineBromine at position 3; chlorine at 4Variations in reactivity and applications

The uniqueness of 2-Bromo-5-chloronicotinamide lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.4

Dates

Last modified: 08-16-2023

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